molecular formula C13H15N3 B6647797 N-(3-methylcyclobutyl)quinazolin-4-amine

N-(3-methylcyclobutyl)quinazolin-4-amine

Cat. No.: B6647797
M. Wt: 213.28 g/mol
InChI Key: FWHAVXKQCTXKNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylcyclobutyl)quinazolin-4-amine is a chemical compound built around the quinazolin-4-amine scaffold, a structure recognized in medicinal chemistry as a privileged framework for developing biologically active molecules . This scaffold is a key structural component in several approved therapeutic agents and a wide range of investigational compounds, making it a highly valuable template for drug discovery research . The specific substitution with the 3-methylcyclobutyl group at the N-4 position is of particular interest for exploring structure-activity relationships (SAR) and modulating the compound's physicochemical properties. Quinazolin-4-amine derivatives are extensively investigated for their potent inhibitory activity against various protein kinases . Compounds featuring this core structure, such as the marketed drugs gefitinib, erlotinib, and lapatinib, are potent inhibitors of tyrosine kinases including the Epidermal Growth Factor Receptor (EGFR) and other members of the Human Epidermal Growth Factor Receptor (HER) family . These kinases are critical targets in oncology, and researchers are actively developing new quinazolin-4-amine analogues to overcome drug resistance and improve efficacy profiles . The structural features of this compound class allow them to fit into the ATP-binding pocket of kinase domains, often forming key hydrogen bonds with the hinge region through their N1 and N3 atoms . Beyond oncology, the quinazolin-4-one/amine scaffold demonstrates a broad spectrum of research applications. Recent studies have identified non-peptidic, non-covalent inhibitors of the SARS-CoV-2 Main Protease (Mpro) based on this structure, highlighting its potential in antiviral research . Additionally, derivatives have shown promise in other research areas, including as anti-inflammatory and anticonvulsant agents . This versatility makes this compound a compound of significant interest for researchers exploring new chemical entities across multiple therapeutic domains. This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

N-(3-methylcyclobutyl)quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-9-6-10(7-9)16-13-11-4-2-3-5-12(11)14-8-15-13/h2-5,8-10H,6-7H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWHAVXKQCTXKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C1)NC2=NC=NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Adapting Imidoylative Cross-Coupling

The methodology described by for synthesizing 3-alkylated quinazolinones involves copper(II) acetate-catalyzed reactions between 2-isocyanobenzoates and amines. For this compound, this approach could be modified by:

  • Replacing the ester group in 2-isocyanobenzoates with an amine-directing group

  • Using 3-methylcyclobutylamine as the nucleophilic partner

Reaction Conditions :

  • Catalyst: Cu(OAc)₂·H₂O (5 mol%)

  • Base: Et₃N (2 equiv)

  • Solvent: Anisole or DMF

  • Temperature: 150°C under microwave irradiation

A hypothetical reaction scheme would involve:

  • Synthesis of 2-isocyano-4-aminobenzoate precursor

  • Copper-mediated coupling with 3-methylcyclobutylamine

  • Cyclocondensation to form the quinazoline ring

Challenges :

  • Competing side reactions at the isocyanide group

  • Steric hindrance from the cyclobutyl group affecting coupling efficiency

Oxidative Cyclization Approaches

H₂O₂/DMSO-Mediated Synthesis

The H₂O₂-mediated protocol from demonstrates quinazolin-4(3H)-one formation via radical intermediates. Adapting this for amine synthesis requires:

  • Starting with 2-amino-N-(3-methylcyclobutyl)benzamide

  • Employing DMSO as a methylene equivalent

  • Oxidative cyclization with H₂O₂

Optimized Parameters :

  • Temperature: 150°C

  • Reaction Time: 14–20 h

  • H₂O₂ Concentration: 30% aqueous solution

This method could theoretically yield the target compound through radical recombination, though the mechanism for amine incorporation remains speculative.

Palladium-Catalyzed Amination

Buchwald-Hartwig Coupling

A more direct approach involves functionalizing preformed quinazoline at C4:

  • Prepare 4-chloroquinazline via POCl₃ treatment of quinazolin-4-one

  • Couple with 3-methylcyclobutylamine using:

    • Catalyst: Pd₂(dba)₃/Xantphos

    • Base: Cs₂CO₃

    • Solvent: Toluene or dioxane

    • Temperature: 100–110°C

Advantages :

  • High functional group tolerance

  • Proven efficacy for aromatic aminations

Limitations :

  • Requires pre-synthesis of 4-chloroquinazoline

  • Potential decomposition of cyclobutylamine under harsh conditions

Comparative Method Analysis

MethodYield PotentialSteric ChallengesFunctional Group ToleranceScalability
Copper-Catalyzed40–65%HighModerateModerate
Oxidative30–50%ModerateLowChallenging
Buchwald-Hartwig55–75%LowHighHigh

Table 1: Synthetic route comparison for this compound

The Buchwald-Hartwig approach offers superior predictability, though initial quinazoline functionalization adds synthetic steps. Copper-mediated methods may better preserve stereochemistry but face efficiency challenges.

Experimental Considerations

Protecting Group Strategies

The 3-methylcyclobutylamine's secondary amine necessitates protection during quinazoline ring formation. Potential strategies:

  • Boc Protection : Install tert-butoxycarbonyl group prior to coupling

  • Tritylation : Use acid-labile trityl groups for temporary protection

Stereochemical Control

The cyclobutane ring's conformation impacts reactivity:

  • Cis vs Trans Isomerism : Control via ring-closing metathesis or [2+2] cycloaddition during amine synthesis

  • Chiral Resolution : Use of chiral auxiliaries or enzymatic resolution post-synthesis

Alternative Pathways

Microwave-Assisted Synthesis

Accelerating reaction kinetics through microwave irradiation (150–200°C) could improve yields in copper-catalyzed or Buchwald-Hartwig methods.

Flow Chemistry Approaches

Continuous flow systems may enhance:

  • Temperature control for exothermic amination steps

  • Mixing efficiency in heterogeneous copper-catalyzed reactions

Analytical Characterization

Critical characterization data for synthetic targets:

  • ¹H NMR :

    • Quinazoline aromatic protons: δ 8.2–7.4 ppm (multiplet)

    • Cyclobutyl CH₂: δ 3.9–3.2 ppm (complex splitting)

    • Methyl group: δ 1.2–0.8 ppm (triplet)

  • HRMS :

    • Expected [M+H]⁺: m/z 244.1443 (C₁₄H₁₇N₃)

  • X-ray Crystallography :

    • Confirm stereochemistry and ring puckering

Scientific Research Applications

Chemistry:

Quinazoline derivatives are widely used as building blocks in the synthesis of various bioactive molecules. They serve as key intermediates in the development of new pharmaceuticals and agrochemicals .

Biology:

In biological research, quinazoline derivatives are used as probes to study enzyme functions and cellular pathways. They are also employed in the development of diagnostic tools and imaging agents .

Medicine:

Quinazoline derivatives have shown promising results in the treatment of various diseases, including cancer, bacterial infections, and inflammatory conditions. Several quinazoline-based drugs have been approved for clinical use, such as erlotinib and gefitinib for cancer treatment .

Industry:

In the industrial sector, quinazoline derivatives are used in the production of dyes, pigments, and other specialty chemicals. Their unique chemical properties make them valuable in various manufacturing processes .

Comparison with Similar Compounds

Comparison with Similar Quinazolin-4-amine Derivatives

Structural Features and Substituent Diversity

The biological activity of quinazolin-4-amine derivatives is highly dependent on the substituent at the 4-position. Key analogs include:

Compound Name Substituent at 4-Position Key Structural Features Reference
N-(3-Bromo-1H-indol-5-yl)-quinazolin-4-amine 3-Bromoindole Bulky aromatic group with halogen
AG-1478 (N-(3-Chlorophenyl)-6,7-dimethoxyquinazolin-4-amine) 3-Chlorophenyl, 6,7-dimethoxy Electron-withdrawing groups enhancing kinase affinity
N-(4-Methoxybenzyl)quinazolin-4-amine 4-Methoxybenzyl Methoxy group improving solubility
AZD0530 (N-(5-Chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]quinazolin-4-amine) Complex substituent with piperazine Dual c-Src/Abl inhibition
N-(Cyclopropylmethyl)quinazolin-4-amine Cyclopropylmethyl Compact aliphatic ring enhancing metabolic stability

Physicochemical Properties

Comparative analysis of key parameters:

Compound Molecular Weight (g/mol) logP (Predicted) Solubility (µg/mL)
N-(3-Methylcyclobutyl)quinazolin-4-amine 257.3 2.8 ~15 (moderate)
AG-1478 328.8 3.5 8 (low)
N-(4-Methoxybenzyl)quinazolin-4-amine 265.3 2.1 120 (high)
AZD0530 547.4 4.2 <5 (very low)

Key Insight : The 3-methylcyclobutyl group likely improves solubility compared to bulky aromatic analogs (e.g., AG-1478) while maintaining moderate lipophilicity for membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-methylcyclobutyl)quinazolin-4-amine, and how can structural integrity be validated during synthesis?

  • Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution between a 4-chloroquinazoline precursor and 3-methylcyclobutylamine. Reaction optimization includes varying solvents (e.g., DMF or DMSO), bases (e.g., K2_2CO3_3), and temperatures (80–120°C) to maximize yield . Structural validation employs spectroscopic techniques:

  • 1^1H/13^13C NMR : Confirms cyclobutyl ring substitution patterns and quinazoline backbone connectivity.
  • IR Spectroscopy : Identifies N–H stretching (~3300 cm1^{-1}) and C–N vibrations (~1600 cm1^{-1}) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z ~268) .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer : Initial screening should prioritize target-agnostic assays:

  • Enzyme Inhibition Panels : Test against kinases (e.g., EGFR, PI3Kα) or DNA repair enzymes (e.g., WRN helicase) at 1–10 µM concentrations .
  • Cytotoxicity Assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Solubility and Stability : Measure logP (e.g., ~2.5 via HPLC) and plasma stability (e.g., >80% after 24 hours in human plasma) to prioritize lead candidates .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological targets (e.g., WRN helicase vs. COX-2 inhibition) for quinazolin-4-amine derivatives?

  • Methodological Answer :

  • Target Deconvolution : Use siRNA knockdown or CRISPR-Cas9 gene editing to silence WRN or COX-2 in cellular models. Compare compound efficacy in wild-type vs. knockout cells .
  • Biophysical Assays : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify direct binding affinities (Kd_d) to recombinant proteins .
  • Transcriptomic Profiling : RNA-seq identifies differentially expressed pathways post-treatment to infer primary targets .

Q. How can structure-activity relationship (SAR) studies optimize this compound for enhanced selectivity?

  • Methodological Answer :

  • Substituent Modification : Synthesize analogs with varied cyclobutyl substituents (e.g., 3-ethyl, 3-fluoro) or quinazoline modifications (e.g., 6-nitro, 7-methoxy) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity. Example: A 3-methyl group on cyclobutyl enhances hydrophobic interactions in WRN’s ATP-binding pocket .
  • Selectivity Profiling : Screen against off-target panels (e.g., 100+ kinases) to identify structural motifs causing cross-reactivity .

Q. What experimental designs validate the mechanism of action in DNA repair inhibition?

  • Methodological Answer :

  • Comet Assay : Quantify DNA strand breaks in treated vs. untreated cells to assess repair inhibition .
  • γH2AX Foci Staining : Measure double-strand break accumulation via immunofluorescence microscopy .
  • Synergy Studies : Combine with PARP inhibitors (e.g., olaparib) to evaluate synthetic lethality in BRCA-deficient models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.